(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(2-((2-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound featuring a Z-configuration imino group linked to a 2-methoxybenzoyl moiety and a methyl ester side chain.
Key structural features of this compound include:
- Benzothiazole core: A heterocyclic ring system with sulfur and nitrogen atoms, known for enhancing bioactivity and stability.
- Z-configuration imino group: The imino (-NH-) group in the Z-configuration influences molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
- 2-Methoxybenzoyl substituent: This electron-donating group modulates electronic properties and may enhance binding to biological targets.
- Methyl ester side chain: Improves solubility and serves as a synthetic handle for further derivatization.
Properties
IUPAC Name |
methyl 2-[2-(2-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-23-14-9-5-3-7-12(14)17(22)19-18-20(11-16(21)24-2)13-8-4-6-10-15(13)25-18/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPIROSDYPGBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N=C2N(C3=CC=CC=C3S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this specific compound, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H15N3O6S, with a molecular weight of approximately 401.39 g/mol. The compound features a methoxy group, a benzoyl imine linkage, and a thiazole moiety, which contribute to its unique chemical properties and potential biological activities.
Anticancer Activity
Research indicates that benzo[d]thiazole derivatives often exhibit significant anticancer properties. For example, similar compounds have shown efficacy against various cancer cell lines, such as Hep3B liver cancer cells. In studies, these compounds were observed to induce cell cycle arrest in the G2-M phase and reduce α-fetoprotein secretion levels significantly when compared to untreated cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 2a | Hep3B | 1625.8 | G2-M phase arrest |
| Doxorubicin | Hep3B | 7.4 | G2-M phase arrest |
| This compound | TBD | TBD | TBD |
Antioxidant Activity
Antioxidant activity is another significant aspect of the biological profile of benzo[d]thiazole derivatives. The DPPH assay has been commonly used to evaluate the antioxidant potential of these compounds. For instance, compounds related to this compound have demonstrated varying degrees of antioxidant activity, suggesting their potential in combating oxidative stress-related diseases .
Table 2: Antioxidant Activity Comparison
Case Studies and Empirical Evidence
A notable study conducted on similar benzothiazole derivatives indicated strong anticancer properties, with some compounds exhibiting IC50 values comparable to established chemotherapeutic agents like Doxorubicin . The ability of these compounds to induce apoptosis and inhibit cell proliferation highlights their potential as therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 2-methoxybenzoyl group distinguishes it from analogs with phenyl (8g), isoxazole , or quinoxaline substituents. These groups alter electronic properties and steric bulk, impacting reactivity and bioactivity. Fluoro substituents (e.g., in ) enhance metabolic stability and binding specificity compared to methoxy groups.
Synthetic Methods :
- Multi-component reactions (e.g., indole-based synthesis in ) offer efficient routes to complex benzothiazoles.
- Suzuki-Miyaura coupling (used for 8g ) enables precise aryl group introduction but requires palladium catalysts.
Spectral Confirmation :
Preparation Methods
Condensation of 2-Aminothiophenol with Carboxylic Acid Derivatives
A foundational approach involves the reaction of 2-aminothiophenol with 2-methoxybenzoyl chloride. This method, adapted from Sharghi et al., employs silica-supported methanesulfonic acid to catalyze the formation of the benzothiazole ring (Scheme 1).
Procedure :
- Step 1 : 2-Aminothiophenol (1.25 g, 10 mmol) and 2-methoxybenzoyl chloride (1.71 g, 10 mmol) are refluxed in dry toluene at 110°C for 6 hours.
- Step 2 : The intermediate is treated with methyl chloroacetate (1.08 g, 10 mmol) in the presence of potassium carbonate (2.76 g, 20 mmol) in acetone under reflux for 12 hours.
Microwave-Assisted Cyclization
Luo et al. demonstrated that microwave irradiation significantly accelerates benzothiazole formation. Using P4S10 as a catalyst, the reaction between 2-aminothiophenol and 2-methoxybenzoic acid achieves completion in 3–4 minutes.
Conditions :
- Power: 300 W
- Solvent: Solvent-free
- Temperature: 120°C
Advantages :
Imino Group Introduction and Z-Configuration Control
Knoevenagel Condensation with Piperonal Analogues
Adapting Komaritsa’s method, the imino group is introduced via Knoevenagel condensation between the benzothiazole intermediate and 2-methoxybenzaldehyde.
Procedure :
- Benzothiazole intermediate (1.0 equiv) and 2-methoxybenzaldehyde (1.2 equiv) are stirred in glacial acetic acid with β-alanine (0.5 equiv) at 100°C for 2 hours.
- The product precipitates upon cooling and is filtered.
Challenges :
Thiourea-Mediated Isomerization
A patent by Dar et al. describes using iodotrimethylsilane (TMSI) to isomerize the imino group to the Z-form post-synthesis.
Conditions :
- Solvent: Dichloromethane
- Catalyst: TMSI (0.1 equiv)
- Time: 30 minutes at 25°C
Outcome :
Esterification and Final Functionalization
Alkylation with Methyl Chloroacetate
The methyl acetate side chain is introduced via nucleophilic substitution. Potassium carbonate in acetone facilitates the reaction between the benzothiazole-thiolate intermediate and methyl chloroacetate.
Optimization :
- Prolonged reflux (12 hours) ensures complete substitution.
- Yield: 70–75% after column chromatography (SiO2, ethyl acetate/hexane).
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H2O 70:30) shows >98% purity with a retention time of 8.9 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Conventional Cond. | 65–72 | 18 h | High reproducibility | Long reaction time |
| Microwave-Assisted | 85 | 4 min | Rapid synthesis | Specialized equipment required |
| Thiourea Isomerization | 95 | 0.5 h | Excellent Z-selectivity | Costly reagents |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-methyl 2-(2-((2-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how are intermediates optimized for yield?
- The compound is typically synthesized via multi-step protocols involving condensation of 2-methoxybenzoyl derivatives with thiazole precursors. For example, Hantzsch thiazole synthesis is a common method, where α-halo carbonyl compounds react with thioureas under controlled pH and temperature (e.g., 60–80°C in methanol) . Key intermediates, such as 6-methoxybenzo[d]thiazole derivatives, are purified via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity before imine formation .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the (Z)-configuration of the imine bond and verifies substituent positions (e.g., methoxybenzoyl vs. thiazole protons) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₇H₁₅N₂O₄S, [M+H]⁺ calc. 359.0701) . HPLC (C18 column, acetonitrile/water gradient) assesses purity, with retention times compared to standards .
Q. How can researchers design initial biological activity assays for this compound?
- In vitro antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) . Anti-inflammatory screening : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages . Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. What reaction mechanisms govern the (Z)-imine stability, and how do substituents influence reactivity?
- The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the imine N–H and methoxy oxygen, as shown in X-ray crystallography (bond distance ~2.8 Å) . Electron-withdrawing groups (e.g., -SO₂NH₂) increase electrophilicity at the thiazole sulfur, facilitating nucleophilic substitutions (e.g., with amines or thiols) . Substituent effects are quantified via Hammett σ values and DFT calculations .
Q. How can structural modifications enhance target selectivity in drug discovery?
- Structure-activity relationship (SAR) studies :
- Methoxy position : Moving from ortho to para on the benzoyl group reduces anti-inflammatory activity (COX-2 IC₅₀ increases from 0.8 µM to >10 µM) .
- Thiazole substituents : Adding sulfonamide (-SO₂NH₂) improves solubility (logP decreases by 1.2 units) and antimicrobial potency (MIC for S. aureus drops to 2 µg/mL) .
- Methyl ester vs. free acid : The ester prodrug form enhances cell permeability (Papp >1 × 10⁻⁶ cm/s in Caco-2 assays) .
Q. How should researchers address contradictory bioactivity data across studies?
- Assay standardization : Discrepancies in IC₅₀ values (e.g., 0.5–5 µM for COX-2 inhibition) may arise from differences in cell lines (RAW 264.7 vs. THP-1) or endotoxin levels . Validate results using orthogonal assays (e.g., ELISA for TNF-α vs. Western blot). Meta-analysis : Pool data from ≥3 independent studies and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables .
Q. What strategies optimize stability during long-term storage and in biological matrices?
- Storage : Lyophilize in amber vials under argon (-20°C) to prevent hydrolysis of the methyl ester or imine bond . In plasma : Add esterase inhibitors (e.g., BNPP) to maintain >90% integrity over 24 hours . Monitor degradation via LC-MS/MS, focusing on hydrolysis byproducts (e.g., free carboxylic acid) .
Q. How can computational methods guide lead optimization?
- Molecular docking : Simulate binding to targets like COX-2 (PDB: 5KIR) to prioritize substituents with favorable ΔG values (e.g., -9.2 kcal/mol for methoxybenzoyl vs. -7.5 kcal/mol for unsubstituted analogs) . ADMET prediction : Use tools like SwissADME to predict BBB permeability (e.g., <0.1 for CNS exclusion) and cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
Q. What are the critical steps for transitioning from in vitro to in vivo studies?
- Pharmacokinetics : Conduct rodent PK studies (IV/oral dosing) to calculate AUC, t₁/₂, and bioavailability. For example, oral bioavailability <20% may necessitate prodrug optimization . Toxicology : Assess acute toxicity in zebrafish (LC₅₀) and subchronic doses in rats (28-day OECD 407 protocol) . Formulation : Use nanoemulsions or PEGylation to enhance solubility (>1 mg/mL) for IP/IV administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
